molecular formula C11H11ClN2O4 B5852908 4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid

4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid

Cat. No.: B5852908
M. Wt: 270.67 g/mol
InChI Key: UFPGUMHRNFNAFX-UHFFFAOYSA-N
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Description

4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid is an organic compound that features both amide and carboxylic acid functional groups. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could be:

    Nitration: Starting with a suitable aromatic compound, a nitration reaction can introduce a nitro group.

    Reduction: The nitro group can be reduced to an amine.

    Acylation: The amine can be acylated to introduce the carbamoyl group.

    Halogenation: Chlorination can be performed to introduce the chloro group.

    Coupling: The resulting intermediate can be coupled with a butanoic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or carbamoyl groups.

    Reduction: Reduction reactions could target the carbonyl or carboxylic acid groups.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-carbamoyl-3-chloroanilino)-4-oxopentanoic acid: Similar structure with an additional carbon in the chain.

    4-(4-carbamoyl-3-bromoanilino)-4-oxobutanoic acid: Similar structure with a bromo group instead of a chloro group.

Uniqueness

The unique combination of functional groups in 4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid may confer specific reactivity and biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

4-(4-carbamoyl-3-chloroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-8-5-6(1-2-7(8)11(13)18)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H2,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPGUMHRNFNAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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